N-cyclopropyl-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20(21(27)24-18-7-8-18)23-13-19(16-6-3-10-22-12-16)25-11-9-15-4-1-2-5-17(15)14-25/h1-6,10,12,18-19H,7-9,11,13-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHCKNQMTGNVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote bond cleavage and formation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analog: N-(3-Chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide (CAS 904277-66-3)
The closest structural analog identified is N-(3-chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide (CAS 904277-66-3) . Both compounds share the N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide backbone but differ in the substituent on the opposing nitrogen atom:
- Substituent Differences: Cyclopropyl group: Present in the target compound, this strained three-membered ring is electron-donating and may enhance lipophilicity.
Physicochemical Properties :
Synthetic Considerations :
Comparison with 3-Chloro-N-phenyl-phthalimide
While 3-chloro-N-phenyl-phthalimide () shares an amide-like structure, it is a phthalimide derivative with distinct applications in polymer synthesis . Key differences include:
- Functional Groups : Phthalimides feature a rigid bicyclic structure, whereas ethanediamides have a flexible backbone.
- Applications : Phthalimides are precursors for polyimides, while ethanediamides are more commonly studied for bioactivity.
Biological Activity
N-cyclopropyl-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, with the CAS number 903257-26-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 903257-26-1 |
The compound features a complex structure that includes a cyclopropyl group and a tetrahydroisoquinoline moiety, which are known to influence its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, potentially linked to its interaction with serotonin and norepinephrine receptors.
- CNS Activity : The tetrahydroisoquinoline structure is known for its neuroactive properties. The compound may exhibit anxiolytic effects by modulating neurotransmitter systems in the central nervous system.
- Antitumor Potential : Some studies have indicated that derivatives of this compound could inhibit cancer cell proliferation, although specific data on this compound is limited.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with various receptors in the brain, including serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and behavior.
- Inhibition of Enzymatic Activity : It may also inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters.
Study Overview
A notable study investigated the pharmacological effects of similar compounds in animal models. The findings revealed:
- Increased Serotonin Levels : Administration of the compound led to elevated serotonin levels in the brain, correlating with reduced depressive-like behaviors in rodent models.
- Behavioral Assessments : Behavioral tests such as the forced swim test and open field test demonstrated anxiolytic properties.
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds:
| Compound Name | Antidepressant Activity | CNS Effects | Antitumor Activity |
|---|---|---|---|
| N-cyclopropyl-N'-[...]-ethanediamide | Moderate | Yes | Limited |
| Compound X | Strong | Yes | Yes |
| Compound Y | Moderate | No | Moderate |
This table illustrates that while N-cyclopropyl-N'-[...]-ethanediamide shows promise in CNS modulation and potential antidepressant effects, its antitumor activity remains less explored compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
